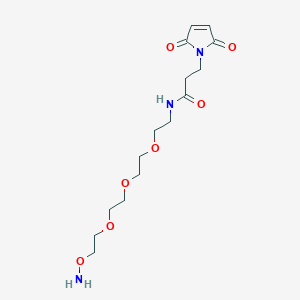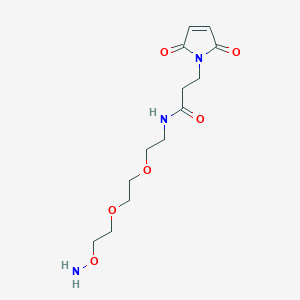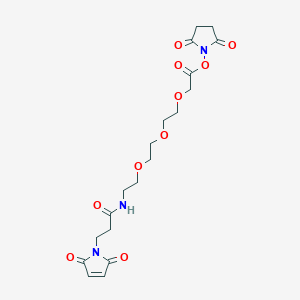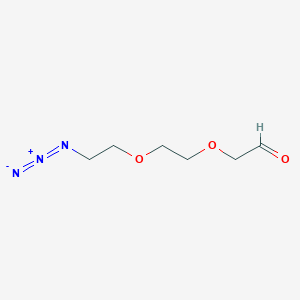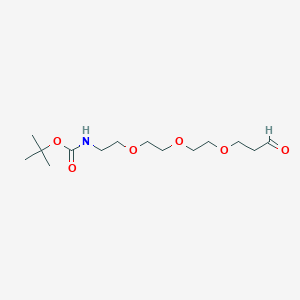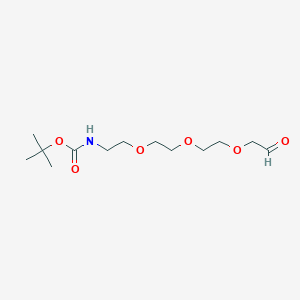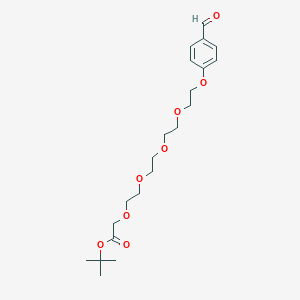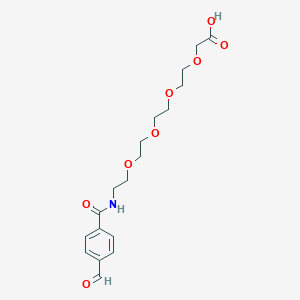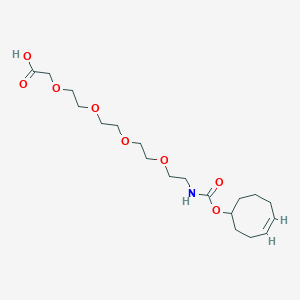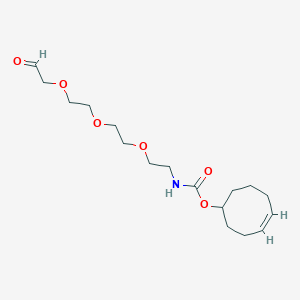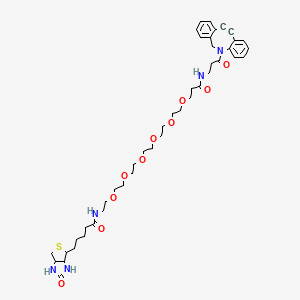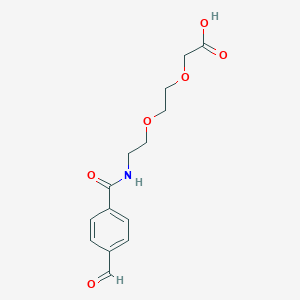
Ald-benzoylamide-PEG2-CH2 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ald-benzoylamide-PEG2-CH2 acid is a chemical compound that has garnered significant interest in pharmaceutical research and development. One of its primary applications is as a linker in drug development, where it is used to connect two different molecules or fragments to create a single molecule with improved pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzoylamide-PEG2-CH2 acid typically involves the following steps:
Formation of Benzoylamide: The initial step involves the reaction of benzoyl chloride with an amine to form benzoylamide.
PEGylation: The benzoylamide is then reacted with polyethylene glycol (PEG) to introduce the PEG moiety.
Introduction of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced through a reaction with a suitable carboxylating agent.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Ald-benzoylamide-PEG2-CH2 acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol.
Substitution: The benzoyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ald-benzoylamide-PEG2-CH2 acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Ald-benzoylamide-PEG2-CH2 acid involves its role as a linker molecule. By connecting two different molecules or fragments, it enhances the pharmacological properties of the resulting compound. The polyethylene glycol (PEG) moiety improves solubility and reduces immunogenicity, while the benzoyl group provides stability and specificity . The carboxylic acid group allows for further functionalization and conjugation with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ald-benzoylamide-PEG3-CH2 acid
- Ald-benzoylamide-PEG4-CH2 acid
Uniqueness
Ald-benzoylamide-PEG2-CH2 acid is unique due to its specific combination of functional groups and spacer length. The PEG2 moiety provides an optimal balance between solubility and stability, making it suitable for a wide range of applications. In comparison, Ald-benzoylamide-PEG3-CH2 acid and Ald-benzoylamide-PEG4-CH2 acid have longer PEG chains, which can affect their solubility and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c16-9-11-1-3-12(4-2-11)14(19)15-5-6-20-7-8-21-10-13(17)18/h1-4,9H,5-8,10H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXNDFOGJHQEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

